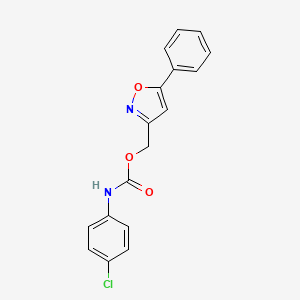

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate

Description

The compound “(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate” is a synthetic carbamate derivative featuring a 5-phenyl-substituted isoxazole ring linked via a methylene group to a carbamate moiety, which is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-13-6-8-14(9-7-13)19-17(21)22-11-15-10-16(23-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXWTYKUBSJSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the 5-substituted isoxazole . The reaction conditions often include the use of specific catalysts and solvents to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate is extensively used in scientific research due to its remarkable properties. It is ideal for studying various biological processes and developing innovative pharmaceuticals. Its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related carbamates, isoxazoles, and chlorophenyl-containing derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Differences and Bioactivity: The target compound’s isoxazole ring differentiates it from pyraclostrobin’s pyrazole core . The carbamate linkage in the target compound contrasts with ester linkages (e.g., methyl 4-chlorophenylacetate), which are more prone to hydrolysis, limiting their bioavailability .

Substituent Effects :

- The 4-chlorophenyl group in the target compound is a common motif in fungicides (e.g., pyraclostrobin), contributing to target-site binding via hydrophobic interactions .

- Trifluoromethyl groups in the pyrazole analog (CAS 318239-57-5) enhance lipophilicity and membrane penetration, whereas the target compound lacks this feature .

Functional Performance: Pyraclostrobin’s efficacy against Botrytis cinerea (gray mold) is well-documented, with EC₅₀ values of 0.05–0.1 µg/mL . The target compound’s activity remains unverified but is hypothesized to be weaker due to the absence of a pyrazole-oxymethyl pharmacophore.

Biological Activity

(5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- CAS Number : 343374-58-3

The compound features an isoxazole ring, a phenyl group, and a carbamate moiety, which contribute to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It has the potential to bind to biological receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Properties : Investigations have shown its efficacy against certain pathogens, suggesting possible applications in antimicrobial therapies.

The exact mechanism of action involves the interaction with specific molecular targets. This compound may exert its effects by binding to enzymes or receptors, leading to inhibition or modulation of their activity. Such interactions can result in various biological effects depending on the target and context of use.

1. In Vitro Studies

A study published in the International Journal of Molecular Sciences evaluated the biological activities of several carbamate derivatives, including this compound. The compound demonstrated notable insecticidal activities, with effective concentrations significantly lower than those of standard treatments like pyraclostrobin .

2. Toxicity Assessment

Research on zebrafish embryos indicated that this compound has low toxicity, with an acute toxicity value of 20.58 mg/L. This suggests a favorable safety profile for potential therapeutic applications .

3. Comparative Analysis

A comparative analysis with similar compounds revealed that this compound possesses unique structural features that enhance its biological activity compared to other isoxazole derivatives .

Data Tables

| Compound | Activity Type | Effective Concentration (EC50) | Toxicity (mg/L) |

|---|---|---|---|

| This compound | Insecticidal | 14.44 μg/mL | 20.58 |

| Pyraclostrobin | Insecticidal | 81.4% efficacy at 100 mg/L | - |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate that influence its reactivity in synthetic chemistry?

- Answer: The compound's molecular weight (185.61 g/mol) and functional groups (isoxazole ring, carbamate ester, and chlorophenyl substituent) dictate its reactivity. Hydrolysis of the carbamate ester under acidic/basic conditions yields 4-chloroaniline and a carboxylic acid derivative, while nucleophilic substitution reactions target the ester group . The chlorophenyl group enhances electron-withdrawing effects, influencing reaction rates in aromatic substitution pathways .

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions affect yield and purity?

- Answer: Synthesis typically involves coupling 5-phenyl-3-isoxazolemethanol with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane or dioxane) at 0–25°C to minimize side reactions . Catalysts like triethylamine or pyridine improve yields (70–85%), while elevated temperatures (>40°C) risk carbamate decomposition. Purity is confirmed via ¹H NMR (aromatic proton integration) and mass spectrometry (molecular ion peak at m/z 354.07) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer: Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Hydrolysis products are quantified via HPLC with UV detection (λ = 254 nm). The carbamate group is most labile under alkaline conditions (pH >10), with degradation rates increasing by 30% per 10°C rise .

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the selectivity of this compound in target-binding assays?

- Answer: Competitive binding assays using radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) can quantify affinity for receptors/enzymes. Molecular docking simulations (AutoDock Vina) predict binding poses, while site-directed mutagenesis identifies critical residues. Cross-validation with SPR (surface plasmon resonance) ensures specificity, reducing false positives from non-target interactions .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer: Discrepancies often arise from assay conditions (e.g., solvent polarity, protein concentration). Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal methods:

- In vitro enzyme inhibition assays (IC₅₀) vs. in silico docking scores.

- Cell-based viability assays (MTT) vs. transcriptomic profiling (RNA-seq).

Statistical meta-analysis (e.g., ANOVA with Tukey’s post-hoc test) identifies outliers caused by solvent effects (DMSO >1% alters membrane permeability) .

Q. What advanced techniques are critical for elucidating the environmental fate of this compound?

- Answer: Use LC-MS/MS to detect degradation products in soil/water matrices. Biodegradation studies employ OECD 301F assays (activated sludge inoculum, 28-day incubation). Photolysis rates are measured via UV-Vis spectroscopy under simulated sunlight (300–800 nm). Computational models (EPI Suite) estimate bioaccumulation potential (log Kow = 3.2) and aquatic toxicity (EC₅₀ for Daphnia magna) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

- Answer: Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to improve solubility (>2 mg/mL in PBS). Deuterate metabolically labile sites (e.g., carbamate methyl group) to prolong half-life. SAR (structure-activity relationship) studies using analogs with varied isoxazole substituents (e.g., 5-fluoro vs. 5-nitro) balance potency (IC₅₀) and ADME properties .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in synthesized batches?

- Answer: UPLC-PDA (ultra-performance liquid chromatography with photodiode array) at 210 nm resolves impurities <0.1%. Confirm structures via HRMS (high-resolution mass spectrometry) and ²D NMR (HSQC, HMBC). Residual solvents (e.g., DMF, THF) are quantified via GC-FID against USP thresholds .

Q. How should researchers design dose-response studies to evaluate neurotoxic effects?

- Answer: Use primary neuronal cultures (rat cortical neurons) exposed to 0.1–100 µM concentrations for 24–72 hours. Assess viability via Calcein-AM/PI staining and oxidative stress via ROS probes (DCFH-DA). LC-MS/MS quantifies intracellular compound levels, while RNA-seq identifies dysregulated pathways (e.g., mitochondrial dysfunction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.